molecular formula C17H25N3O3 B1422585 N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-19-4

N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B1422585
CAS No.: 1053657-19-4
M. Wt: 319.4 g/mol
InChI Key: UODAROCIFDHUFI-UHFFFAOYSA-N
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Description

“N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound . It is available for purchase online for pharmaceutical testing .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : The synthesis and crystal structure of a compound similar to the one , which involved the preparation of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, was reported by Xia Zou (2001). The study provided insights into the molecular structure and intermolecular hydrogen bonding of the compound (Zou, 2001).

  • Chemical Reactions and Decomposition Studies : Benoiton, Lee, and Chen (2009) investigated the reactions of N-tert-butoxycarbonylamino acids with phenols and other compounds, providing valuable information on the chemical behavior and potential decomposition pathways of similar compounds (Benoiton, Lee, & Chen, 2009).

Mechanistic and Kinetic Studies

  • Hydrazination and Mechanistic Studies : Nordin, Ariffin, Daud, and Sim (2016) conducted a study on the hydrazination of esters, which is a relevant method for preparing acyl hydrazides. Their research included kinetic and computational studies to propose a rational mechanism for the reactions involved (Nordin, Ariffin, Daud, & Sim, 2016).

  • Divergent and Solvent-Dependent Reactions : Rossi, Abbiati, Attanasi, Rizzato, and Santeusanio (2007) explored the divergent synthesis of various compounds starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, demonstrating the influence of solvents and temperatures on the reaction outcomes (Rossi et al., 2007).

Application in Ligand Synthesis and Sensor Development

  • Synthesis of Hydroxypyrazole-Based Ligands : Formica, Favi, Fusi, Giorgi, Mantellini, and Micheloni (2018) synthesized hydroxypyrazole-based ligands that could coordinate a Zn(II) ion, showing potential as fluorescent sensors. This application is relevant for the development of new sensing materials (Formica et al., 2018).

Mechanism of Action

Target of Action

The primary targets of N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester Based on its structural components, it may interact with enzymes or receptors that recognize hydrazones .

Mode of Action

The exact mode of action of N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester It’s known that hydrazones, a component of this compound, can react with aldehydes . This reaction could potentially alter the function of target enzymes or receptors.

Biochemical Pathways

The biochemical pathways affected by N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester Hydrazones, a component of this compound, are known to be intermediates in the synthesis of hiv-1 protease inhibitors , suggesting that this compound may have a role in pathways related to viral replication.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester The tert-butyl ester component of this compound is known to be stable under various conditions , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester Based on the known reactions of hydrazones , this compound could potentially alter the function of target enzymes or receptors, leading to changes at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of N’-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester can be influenced by various environmental factors. For instance, the tert-butyl ester component of this compound is known to be stable under various pH conditions

Properties

IUPAC Name

tert-butyl N-[[N-cyclobutyl-C-(phenoxymethyl)carbonimidoyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(21)20-19-15(18-13-8-7-9-13)12-22-14-10-5-4-6-11-14/h4-6,10-11,13H,7-9,12H2,1-3H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODAROCIFDHUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NC1CCC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141765
Record name 1,1-Dimethylethyl 2-[1-(cyclobutylimino)-2-phenoxyethyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053657-19-4
Record name 1,1-Dimethylethyl 2-[1-(cyclobutylimino)-2-phenoxyethyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[1-(cyclobutylimino)-2-phenoxyethyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester

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